Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major is a chemically modified version of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the substitution of a trifluoromethyl ether group and the protection of the amino groups with a tert-butoxycarbonyl (Boc) group. The “d8-Major” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
The synthesis of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves several steps:
Protection of Amino Groups: The amino groups of Kanamycin A are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting Kanamycin A with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Ether Group: The trifluoromethyl ether group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected Kanamycin A with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions.
Deuteration: The final step involves the incorporation of deuterium atoms. This can be achieved by exchanging the hydrogen atoms with deuterium using deuterated solvents and catalysts.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used to replace the trifluoromethyl ether group with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It is used to study the interactions of aminoglycoside antibiotics with bacterial ribosomes, providing insights into the mechanisms of antibiotic resistance.
Medicine: The compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry: It is used in the development of new antibiotics and in the quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves its interaction with bacterial ribosomes. The compound binds to the 30S subunit of the ribosome, interfering with protein synthesis. This leads to the misreading of mRNA and the production of faulty proteins, ultimately resulting in bacterial cell death. The trifluoromethyl ether and Boc-protected groups enhance the compound’s stability and bioavailability, while the deuterium atoms provide a unique isotopic signature for tracking its metabolic fate.
Comparación Con Compuestos Similares
Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major can be compared with other similar compounds:
Kanamycin A: The parent compound, which lacks the trifluoromethyl ether and Boc-protected groups.
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.
The uniqueness of this compound lies in its trifluoromethyl ether substitution, Boc protection, and deuteration, which collectively enhance its stability, bioavailability, and utility in scientific research.
Propiedades
Fórmula molecular |
C30H51F3N4O16 |
---|---|
Peso molecular |
780.7 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C30H51F3N4O16/c1-28(2,3)52-26(46)35-8-12-16(40)18(42)19(43)24(48-12)51-22-11(36-27(47)53-29(4,5)6)7-10(34)21(20(22)44)50-23-17(41)14(15(39)13(9-38)49-23)37-25(45)30(31,32)33/h10-24,38-44H,7-9,34H2,1-6H3,(H,35,46)(H,36,47)(H,37,45)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1 |
Clave InChI |
NFRCGEVJIMMXLW-OSMKSXLKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.